4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl4N3/c22-14-4-5-15(19(25)10-14)21-11-20(26-27-21)13-6-8-28(9-7-13)12-16-17(23)2-1-3-18(16)24/h1-5,10-11,13H,6-9,12H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCWETXTJRCMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the dichlorophenyl groups. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Pyrazole Ring Functionalization
The 1H-pyrazole core undergoes regioselective modifications due to the electron-deficient environment created by chlorine substituents. Key reactions include:
a. Electrophilic Aromatic Substitution
-
Nitration : Directed by chlorine's meta-directing effects, nitration occurs at the 4-position of the 2,4-dichlorophenyl group under mixed acid conditions (HNO₃/H₂SO₄).
-
Sulfonation : Reacts with fuming sulfuric acid to introduce sulfonic acid groups at the 5-position of the pyrazole ring .
b. Nucleophilic Substitution
The 3-position of the pyrazole ring participates in nucleophilic displacement reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).
Piperidine Nitrogen Reactivity
The tertiary amine in the piperidine ring exhibits nucleophilic character:
a. Alkylation/Quaternization
Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts :
b. Acylation
Forms amides with acyl chlorides (e.g., acetyl chloride) under mild conditions:
Cross-Coupling Reactions
The chlorinated aryl groups enable transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 75–90% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated piperidines | 60–78% |
Reduction/Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate, which can aromatize under acidic conditions .
-
Oxidation : Treating with m-CPBA oxidizes the piperidine nitrogen to an N-oxide, altering solubility and bioactivity.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH), the piperidine ring undergoes ring-opening to form linear amines, which recyclize upon neutralization .
Supramolecular Interactions
The compound forms stable co-crystals with carboxylic acids (e.g., succinic acid) via N–H···O hydrogen bonds, as confirmed by X-ray diffraction .
Mechanistic Insights from Analogous Systems
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against K562 and MCF-7 cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies suggest that pyrazole-based compounds can exhibit antifungal and antibacterial activities. The structural features of this compound may enhance its efficacy against microbial strains, making it a candidate for further development as an antimicrobial agent .
Central Nervous System (CNS) Disorders
There is growing interest in the use of pyrazole derivatives for the treatment of CNS disorders. The compound's ability to interact with various receptors in the brain may offer therapeutic benefits for conditions such as anxiety and depression. Research into the modulation of neurotransmitter systems by these compounds is ongoing .
Synthesis and Structure Elucidation
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the pyrazole ring followed by piperidine modification. Various methods have been reported to optimize yields and purity during synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperazine
- 1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]morpholine
Uniqueness
4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine is unique due to its specific combination of aromatic rings and piperidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-[(2,6-dichlorophenyl)methyl]piperidine is a synthetic organic molecule known for its complex structure, which features a piperidine ring and a pyrazole moiety with dichlorophenyl substitutions. Its molecular formula is and it has a molecular weight of approximately 436.2 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects.
The presence of multiple chlorine atoms in this compound contributes to its unique chemical properties and potential biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques that can vary based on specific reagents used and desired yields .
Anti-inflammatory Activity
Research on similar compounds suggests that derivatives of piperidine and pyrazole exhibit significant anti-inflammatory properties. For example, studies have shown that compounds with similar structural motifs can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .
Table 1: Summary of Anti-inflammatory Studies
Neuroprotective Effects
The neuroprotective potential of compounds similar to This compound has been explored through various models. For instance, certain derivatives have been shown to protect dopaminergic neurons from inflammation-induced damage by modulating signaling pathways such as NF-κB and p38 MAPK .
Case Study: Neuroprotective Mechanism
A study involving a related compound demonstrated that it significantly attenuated behavioral deficits in a mouse model of Parkinson's disease by decreasing pro-inflammatory markers and protecting neuronal integrity . This highlights the therapeutic potential of such compounds in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of dichlorophenyl groups enhances the biological activity of pyrazole derivatives. The unique dual aromatic substitution pattern combined with the piperidine integration plays a crucial role in determining the compound's efficacy against various biological targets.
Table 2: Comparison of Structural Analogues
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2,6-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea | Structure | Potential anti-inflammatory activity |
| 5-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]-1-methylpiperidin-4-one | Structure | Investigated for neuroprotective effects |
Q & A
Basic: What synthetic pathways are recommended for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of halogenated aryl precursors with pyrazole intermediates. Key steps include:
- Halogenated aryl coupling : React 2,4-dichlorophenyl and 2,6-dichlorophenyl precursors under Suzuki-Miyaura or Ullmann coupling conditions to form the pyrazole core .
- Piperidine functionalization : Introduce the piperidine moiety via nucleophilic substitution or reductive amination, ensuring proper protection/deprotection of reactive groups .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or dichloromethane to achieve >95% purity .
Advanced: How can computational methods optimize reaction pathways for novel derivatives?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:
- Predict transition states : Identify energy barriers for key steps like cyclization or halogenation .
- Screen substituent effects : Calculate electronic properties (e.g., Hammett constants) of substituents to prioritize synthetic targets .
- Validate with microkinetic modeling : Compare computational predictions with experimental yields to refine reaction conditions .
Basic: What crystallographic techniques confirm molecular structure?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Key parameters : Analyze dihedral angles between aromatic rings (e.g., pyrazole vs. dichlorophenyl planes) and hydrogen-bonding networks (e.g., C–H···N/F interactions) to validate stereochemistry .
- Software tools : Refine structures using SHELX or OLEX2, with R-factor thresholds <0.05 .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo studies?
Methodological Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and bioavailability .
- Dosage calibration : Use pharmacokinetic modeling (e.g., compartmental analysis) to align in vitro IC50 values with effective plasma concentrations .
- Control for metabolism : Co-administer CYP450 inhibitors in animal studies to isolate compound-specific effects .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Advanced: How to optimize reaction conditions using statistical design?
Methodological Answer:
Apply Design of Experiments (DoE) principles:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response variables : Yield, purity, reaction time.
- Analysis : Use a central composite design (CCD) to identify optimal conditions via response surface methodology (RSM) .
- Case study : For a similar piperidine derivative, a 2^3 factorial design reduced reaction time by 40% while maintaining >90% yield .
Basic: How to characterize hydrogen bonding in the crystal lattice?
Methodological Answer:
- SC-XRD analysis : Measure bond lengths (e.g., C–H···N ≤ 2.5 Å) and angles (≥120°) to confirm intramolecular interactions .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F···H, Cl···H) using CrystalExplorer .
Advanced: How to validate target engagement in enzyme inhibition assays?
Methodological Answer:
- Orthogonal assays : Combine fluorescence polarization (binding affinity) with ITC (thermodynamic profiling) .
- Negative controls : Use kinase-dead mutants or excess competitive inhibitors to confirm specificity .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization in lysates after compound treatment .
Basic: What analytical techniques confirm post-synthetic purity?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; retention time consistency confirms purity .
- NMR : Check for absence of extraneous peaks in (δ 7.2–8.1 ppm for aromatic protons) and spectra .
Advanced: How to resolve pharmacological data conflicts across studies?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to assess heterogeneity .
- Replication studies : Standardize assay conditions (e.g., cell lines, incubation times) to isolate protocol-driven variability .
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Cl/F position) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
